molecular formula C7H11N3O B7525378 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B7525378
M. Wt: 153.18 g/mol
InChI Key: HICTVZXFNKEWAD-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activity : A study described the synthesis and structure of a similar compound, highlighting its moderate herbicidal and fungicidal activities (霍静倩 et al., 2016).

  • Antipsychotic Potential : Research on a related compound revealed an antipsychotic-like profile in behavioral animal tests, suggesting potential applications in psychiatric medication (Wise et al., 1987).

  • Inhibitors in Pharmacokinetics : A novel and selective inhibitor, structurally similar to the compound , demonstrated excellent pharmacokinetics properties (Latli et al., 2015).

  • Molecular Conformation Studies : Investigations into the molecular conformations of certain derivatives showed their analgesic, antibacterial, and anti-inflammatory potential (Narayana et al., 2016).

  • Antitumor Activity : Certain pyrimidiopyrazole derivatives, related to the query compound, exhibited significant antitumor activity against HepG2 cell lines (Fahim et al., 2019).

  • Antibacterial and DNA Photocleavage Activity : Synthesized acetophenone oximes and their silver complexes showed notable antibacterial and DNA photocleavage activities (Sharma et al., 2020).

  • Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives were used to construct coordination complexes with significant antioxidant activities (Chkirate et al., 2019).

  • Synthesis of Metallomacrocyclic Palladium(II) Complexes : Hybrid pyrazole ligands, related to the compound , were synthesized for potential applications in material science (Guerrero et al., 2008).

  • Anti-inflammatory Activity : Certain derivatives showed significant anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

  • Acid Catalyzed Heterolysis Study : The study provided insights into the chemical behavior under different catalytic conditions, useful for synthetic chemistry applications (Rouchaud et al., 2010).

  • Anticancer Activities : Some derivatives were tested against different human tumor cell lines, showing reasonable anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4-6(3-7(8)11)5(2)10-9-4/h3H2,1-2H3,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICTVZXFNKEWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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